molecular formula C19H16O4 B3009406 5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid CAS No. 307552-33-6

5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid

Katalognummer: B3009406
CAS-Nummer: 307552-33-6
Molekulargewicht: 308.333
InChI-Schlüssel: MLLZKUQZGFNQNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid is a benzofuran derivative characterized by a bicyclic aromatic system with three key substituents:

  • Position 3: A carboxylic acid group, enabling hydrogen bonding and ionic interactions.
  • Position 5: A (2-methylprop-2-en-1-yl)oxy (prenyloxy) group, introducing hydrophobicity and steric bulk.

This compound’s structural features make it relevant in medicinal chemistry, particularly for applications where aromatic stacking, hydrogen bonding, and lipophilicity are critical. The prenyloxy group may enhance membrane permeability, while the carboxylic acid provides a handle for derivatization or target binding .

Eigenschaften

IUPAC Name

5-(2-methylprop-2-enoxy)-2-phenyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-12(2)11-22-14-8-9-16-15(10-14)17(19(20)21)18(23-16)13-6-4-3-5-7-13/h3-10H,1,11H2,2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLZKUQZGFNQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)OC(=C2C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemische Analyse

Biochemical Properties

The biochemical properties of 5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid are not well-studied. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve a variety of mechanisms, including binding interactions, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

The effects of different dosages of 5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid in animal models have not been studied. Therefore, information on any threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable.

Metabolic Pathways

The metabolic pathways involving 5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid are not well-characterized. It could potentially interact with various enzymes or cofactors and could also influence metabolic flux or metabolite levels.

Biologische Aktivität

The compound 5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18O4C_{16}H_{18}O_4, with a molecular weight of approximately 274.31 g/mol. Its structural characteristics include a benzofuran core, which is known for its diverse biological activities. The presence of the carboxylic acid group contributes to its solubility and reactivity, making it a candidate for various biological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . A notable study investigated the antiproliferative effects of various benzofuran-based carboxylic acids on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity:

CompoundIC50 (μM)Cell Line
9e2.52 ± 0.39MDA-MB-231
Doxorubicin2.36 ± 0.18MDA-MB-231

The compound 9e , a benzofuran derivative, showed comparable potency to Doxorubicin, a standard chemotherapeutic agent, indicating its potential as an anticancer drug .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Cell Cycle Arrest : Treatment with compound 9e resulted in significant cell cycle disturbances, particularly an increase in cells arrested at the G2-M phase.
  • Induction of Apoptosis : Flow cytometry assays demonstrated that treatment with 9e led to increased apoptosis rates in MDA-MB-231 cells, with early and late apoptosis percentages rising from control levels to 8.11% and 23.77%, respectively .

Enzyme Inhibition

Another area of interest is the inhibition of carbonic anhydrases (CAs) , which are metalloenzymes involved in various physiological processes, including tumorigenicity. Benzofuran-based carboxylic acids have been shown to inhibit specific isoforms of CAs, suggesting their role as potential therapeutic agents in cancer treatment .

Case Studies

  • Study on MDA-MB-231 Cells : A detailed investigation into the effects of compound 9e on breast cancer cells revealed that it not only inhibited cell growth but also altered cellular mechanisms leading to apoptosis.
    • Findings : The study documented a significant increase in sub-G1 cell populations after treatment, indicating effective induction of apoptosis.
  • Comparative Analysis with Other Compounds : The effectiveness of compound 9e was compared against other known anticancer agents, reinforcing its potential as a viable therapeutic candidate.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Variations at Position 5

Compound Name Substituent at Position 5 Key Properties
Target Compound Prenyloxy (2-methylprop-2-en-1-yl)oxy Moderate hydrophobicity, flexible alkenyl chain
5-[(2-Methylbenzyl)oxy]-2-phenyl-... (CAS 4616-22-2) (2-Methylbenzyl)oxy Increased rigidity and aromaticity due to benzyl group; may reduce solubility
5-Cyclohexyl-3-methylsulfanyl-... () Cyclohexyl Highly hydrophobic; chair conformation enhances steric effects

Impact : The prenyloxy group in the target compound balances flexibility and lipophilicity, whereas bulkier groups (e.g., cyclohexyl) may hinder diffusion through biological membranes.

Functional Group Variations at Position 3

Compound Name Position 3 Group Key Properties
Target Compound Carboxylic acid Forms hydrogen bonds (e.g., O–H∙∙∙O); ionizable at physiological pH
Methyl 5-(pivaloyloxy)-2-methyl-... () Methyl ester Reduced solubility in water; ester hydrolysis potential
2-(5-Bromo-3-methylsulfinyl-...)acetate () Methyl ester + sulfinyl Sulfinyl group introduces polarity; may alter electronic properties

Impact : The carboxylic acid in the target compound enhances intermolecular interactions in crystal packing (e.g., hydrogen-bonded dimers) and improves bioavailability compared to esters .

Pharmacological and Structural Insights

  • Antimicrobial Activity : Benzofuran derivatives with electron-withdrawing groups (e.g., sulfonyl in ) often exhibit enhanced activity. The target compound’s prenyloxy group, however, is electron-donating, which may shift its mechanism of action .
  • Crystal Packing : Carboxylic acid-containing derivatives (e.g., ) form robust hydrogen-bonded networks (O–H∙∙∙O), leading to higher melting points compared to esters or ethers .
  • Synthetic Routes : Similar to and , the target compound may be synthesized via oxidation or hydrolysis steps, leveraging SHELX-refined crystallographic data for structural validation .

Physicochemical Properties

Property Target Compound 5-[(2-Methylbenzyl)oxy]-... (CAS 4616-22-2) Methyl Ester Analog ()
Molecular Weight (g/mol) ~326 (estimated) ~342 316.35
LogP ~3.5 (moderate lipophilicity) ~4.0 (higher lipophilicity) ~3.8
Hydrogen Bond Donors 1 (COOH) 1 (COOH) 0
Melting Point Likely >200°C (due to H-bonding) Data unavailable Lower (ester group reduces H-bonding)

Key Research Findings

Crystallography : Benzofuran-carboxylic acid derivatives frequently exhibit planar benzofuran cores (mean deviation <0.01 Å) and form hydrogen-bonded dimers (e.g., ). The target compound’s prenyloxy group may introduce slight torsional strain but is unlikely to disrupt planarity .

Synthetic Accessibility: Prenyloxy-substituted benzofurans can be synthesized via nucleophilic substitution or Mitsunobu reactions, with purification facilitated by column chromatography (e.g., ) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.